molecular formula C16H17FN4OS B11012105 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Cat. No.: B11012105
M. Wt: 332.4 g/mol
InChI Key: DKXMDASYNHWZBV-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, an indole moiety, and a fluoro substituent, which contribute to its unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.

    Synthesis of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the thiadiazole and indole moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the thiadiazole ring or the amide bond using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the thiadiazole ring or amide bond.

    Substitution: Substituted derivatives with various functional groups replacing the fluoro substituent.

Scientific Research Applications

Chemistry

In chemistry, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicinal chemistry, the compound is investigated for its pharmacological activities. It may act on specific molecular targets, such as enzymes or receptors, and could be developed into drugs for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics, sensors, and other technologies.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole and indole moieties may bind to enzymes or receptors, modulating their activity. The fluoro substituent can enhance the compound’s binding affinity and selectivity. The exact pathways and molecular targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide: Lacks the fluoro substituent, which may affect its biological activity and chemical reactivity.

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(6-chloro-1H-indol-1-yl)acetamide: Contains a chloro substituent instead of fluoro, which can lead to different chemical and biological properties.

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(6-methyl-1H-indol-1-yl)acetamide: Features a methyl group, which may influence its pharmacokinetics and pharmacodynamics.

Uniqueness

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is unique due to the presence of the fluoro substituent, which can significantly impact its chemical stability, reactivity, and biological activity. The combination of the thiadiazole and indole moieties also contributes to its distinct properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H17FN4OS

Molecular Weight

332.4 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoroindol-1-yl)acetamide

InChI

InChI=1S/C16H17FN4OS/c1-2-3-4-15-19-20-16(23-15)18-14(22)10-21-8-7-11-5-6-12(17)9-13(11)21/h5-9H,2-4,10H2,1H3,(H,18,20,22)

InChI Key

DKXMDASYNHWZBV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)F

Origin of Product

United States

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